2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
This compound features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, connected via an ethyl linker to a 6-phenyl-2,3-dihydropyridazin-3-one core. The bromophenyl moiety enhances lipophilicity and may influence steric and electronic interactions with biological targets, such as ion channels or enzymes.
Properties
IUPAC Name |
2-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c21-16-8-6-15(7-9-16)20-22-18(27-24-20)12-13-25-19(26)11-10-17(23-25)14-4-2-1-3-5-14/h1-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJCLSANHCLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a bromophenyl group. The final step involves the formation of the pyridazinone core through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Oxadiazole Derivatives
2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Structural Difference : Chlorine replaces bromine on the phenyl ring.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinity. For example, in TRPA1/TRPV1 antagonist studies (), chloro-substituted analogs showed moderate activity, suggesting halogen size influences target engagement .
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46)
- Structural Difference: Benzoimidazolone core instead of dihydropyridazinone; chlorophenyl linked via phenethyl.
- Reported yield (72%) and purity (99.01%) suggest efficient synthesis compared to bulkier analogs .
Core Structure Variations
2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-(1H-tetrazol-5-yl)-4H-pyran-4-one (19b)
- Structural Difference: Pyran-4-one replaces dihydropyridazinone; tetrazole substituent at position 4.
- Impact: The fully unsaturated pyranone core may increase planarity, favoring π-π stacking interactions. Tetrazole’s acidity could improve water solubility, a critical factor in bioavailability .
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Structural Difference : Pyridine core with a bulky 4-butylcyclohexyl substituent.
- However, steric effects might reduce binding to polar targets .
Substituent Effects on Physicochemical Properties
2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (F839-0004)
- Structural Difference : Methyl group replaces bromine on the phenyl ring.
- Impact: Reduced electronegativity and increased hydrophobicity may enhance metabolic stability.
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 47)
Key Research Findings
- Halogen Effects : Bromine’s larger size and polarizability may enhance target binding compared to chlorine or methyl groups, as seen in TRP channel antagonists .
- Core Flexibility: Dihydropyridazinone’s partial saturation balances conformational flexibility and metabolic stability, outperforming rigid cores like pyranone in some applications .
- Synthetic Efficiency : Bulky substituents (e.g., trifluoromethyl-biphenyl in Compound 47) correlate with lower yields (30–55%), highlighting synthetic trade-offs .
Biological Activity
The compound 2-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that incorporates a variety of bioactive moieties. Its structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 360.19 g/mol. The presence of the 1,2,4-oxadiazole and dihydropyridazinone rings contributes to its biological properties. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicated varying levels of activity against both bacterial and fungal strains. The compound's effectiveness was compared favorably to conventional antibiotics like ciprofloxacin and antifungals such as ketoconazole .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity:
- In vitro assays revealed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom in the phenyl ring is crucial for enhancing anticancer activity .
Analgesic Effects
The analgesic potential of related compounds has been investigated through pharmacological tests:
- In tests such as the writhing test and hot plate test , compounds derived from similar structures showed significant analgesic effects without notable toxicity . This suggests a potential application in pain management therapies.
The mechanisms through which this compound exerts its biological effects are under investigation:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to molecular targets implicated in cancer and microbial resistance .
Case Studies
Several case studies have been documented regarding the biological evaluation of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
